molecular formula C27H44N7O18P3S B008341 3-Oxohexanoyl-CoA CAS No. 19774-86-8

3-Oxohexanoyl-CoA

Cat. No. B008341
CAS RN: 19774-86-8
M. Wt: 879.7 g/mol
InChI Key: NFOYYXQAVVYWKV-HDRQGHTBSA-N
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Description

3-Oxohexanoyl-CoA, also known as 3-ketohexanoyl-CoA, is a key intermediate in the metabolism of fatty acids. It plays a crucial role in the beta-oxidation pathway, which is responsible for the breakdown of fatty acids to produce energy. The molecule is synthesized within the mitochondria of cells and is involved in several biochemical and physiological processes.

Scientific Research Applications

Synthesis and Detection in Peroxisomal Studies

3-Oxohexanoyl-CoA plays a significant role in the study of peroxisomal bifunctional proteins. The synthesis of 3-oxohexadecanoyl-CoA and its behavior under high-performance liquid chromatography (HPLC) conditions has been investigated for this purpose, helping in the study of enzymes like D-bifunctional protein and L-bifunctional protein (Tsuchida et al., 2017).

Biosynthesis of Chemicals from CO2 in Cyanobacteria

3-Oxohexanoyl-CoA is indirectly related to the biosynthesis of 3-hydroxypropionic acid (3-HP), a platform chemical, in cyanobacteria. The study of this process involves enhancing the precursor supply, such as malonyl-CoA, and improving NADPH supply, which demonstrates the potential for photosynthetic production of 3-HP directly from CO2 (Wang et al., 2016).

Production in Engineered Methylobacterium

In Methylobacterium extorquens AM1, an engineered malonyl-CoA pathway has been constructed for converting methanol into 3-HP. This demonstrates the feasibility of generating 3-HP from one-carbon feedstock methanol, where 3-Oxohexanoyl-CoA derivatives may play a role (Yang et al., 2017).

Catalysis and Oxidation Studies

Studies involving 3-Oxohexanoyl-CoA derivatives have contributed to understanding catalytic processes. For instance, the selective oxidation of cyclohexane using CoAPO-5 molecular sieves in supercritical carbon dioxide was investigated, which is relevant for understanding reaction mechanisms and catalysis (Zhang et al., 2005).

Biosynthesis of Polyhydroxyalkanoates

Research has also focused on the biosynthesis of polyhydroxyalkanoates (PHAs) using 3-Oxohexanoyl-CoA derivatives. For instance, Escherichia coli has been engineered for the biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from glucose, highlighting the utility of these compounds in bioplastic production (Saito et al., 2022).

3-Hydroxypropionic Acid Production in Yeast

3-Oxohexanoyl-CoA is relevant in the context of 3-hydroxypropionic acid (3-HP) production in yeast. The process involves increasing the availability of the precursor malonyl-CoA and coupling the production with increased NADPH supply, demonstrating its importance in biotechnological applications (Chen et al., 2014).

Enzyme Characterization

Characterization of enzymes like oxalyl-CoA decarboxylase involves understanding the role of coenzyme A (CoA) derivatives, including 3-Oxohexanoyl-CoA. Such studies contribute to the knowledge of enzyme functions and potential biotechnological applications (Federici et al., 2004).

properties

CAS RN

19774-86-8

Product Name

3-Oxohexanoyl-CoA

Molecular Formula

C27H44N7O18P3S

Molecular Weight

879.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexanethioate

InChI

InChI=1S/C27H44N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-14,16,20-22,26,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t16-,20-,21-,22+,26-/m1/s1

InChI Key

NFOYYXQAVVYWKV-HDRQGHTBSA-N

Isomeric SMILES

CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

physical_description

Solid

synonyms

3-ketohexanoyl-CoA
3-ketohexanoyl-coenzyme A
coenzyme A, 3-ketohexanoyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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